molecular formula C12H16N2O3 B5619024 2-(4-allyl-2-methoxyphenoxy)acetohydrazide

2-(4-allyl-2-methoxyphenoxy)acetohydrazide

Cat. No. B5619024
M. Wt: 236.27 g/mol
InChI Key: MFJQLSAUHWBUHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-methoxyphenoxy)acetohydrazide and related compounds typically involves the reaction of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol, as demonstrated in the synthesis of a similar compound, C9H12N2O3 (Liu & Gao, 2012). Another approach involves reacting acetohydrazide with different chemical agents like 1-(4-methoxyphenyl)ethanone (Li & Jian, 2008).

Molecular Structure Analysis

Molecular structure analysis often reveals a degree of electronic delocalization in the molecule, as indicated by the relatively short N—N bond in the acetohydrazide group (Liu & Gao, 2012). In another study, the molecular structure showed all bond lengths and angles within normal ranges, with molecules linked into dimers by intermolecular hydrogen bonding (Li & Jian, 2008).

Chemical Reactions and Properties

The chemical reactions of these compounds often involve their synthesis from various chemical precursors. For example, 1,3,4-thiadiazole derivatives of a similar compound were synthesized by cyclization of carboxylic acid group of 2-(2-methoxy-4-(3-oxo-3-substituted phenylprop-1-enyl)phenoxy) acetic acid with thiosemicarbazide (Noolvi et al., 2016).

Physical Properties Analysis

The crystal structure analysis can provide insights into the physical properties of these compounds. For instance, (2-methyl-phenoxy)-acetohydrazide, a related compound, crystallizes in the monoclinic crystal system with specific unit cell parameters (Sharma et al., 2015).

Chemical Properties Analysis

The chemical properties of these compounds are characterized through various spectroscopic techniques. For example, compounds derived from 2-(4-formyl-2-methoxyphenoxy) acetic acid were confirmed by IR, 1H NMR, and mass analysis, showing significant antimicrobial activities (Noolvi et al., 2016).

Safety and Hazards

The safety information available indicates that “2-(4-allyl-2-methoxyphenoxy)acetohydrazide” falls under the storage class code 11, which refers to combustible solids . The flash point is not applicable .

properties

IUPAC Name

2-(2-methoxy-4-prop-2-enylphenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-4-9-5-6-10(11(7-9)16-2)17-8-12(15)14-13/h3,5-7H,1,4,8,13H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJQLSAUHWBUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Allyl-2-methoxyphenoxy)acetohydrazide

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